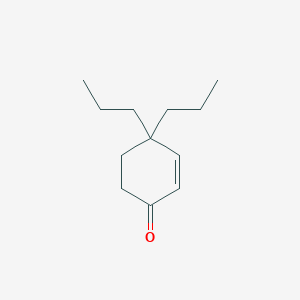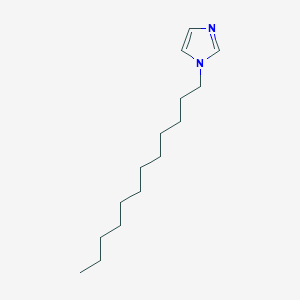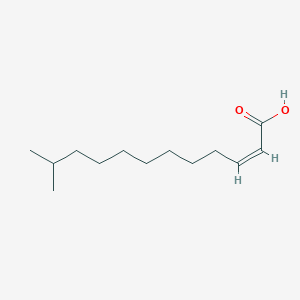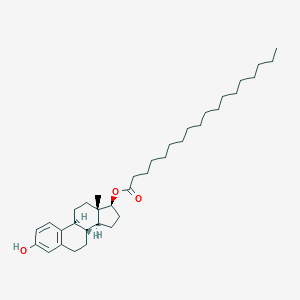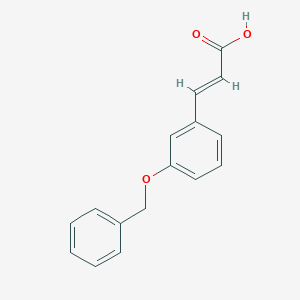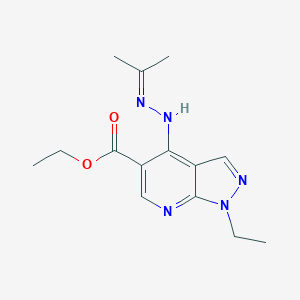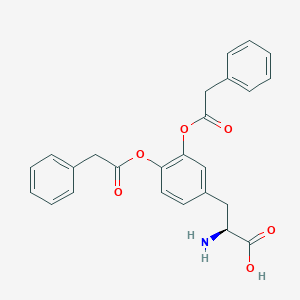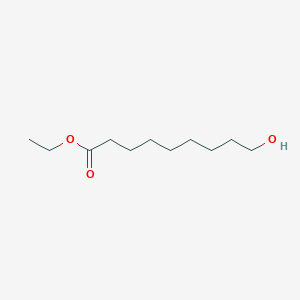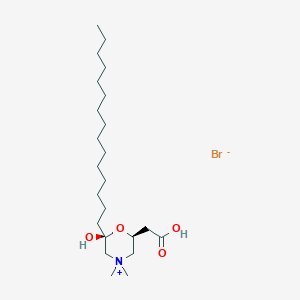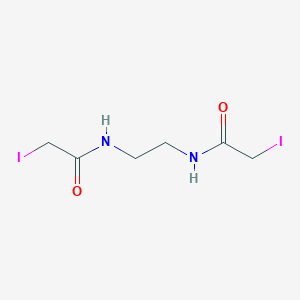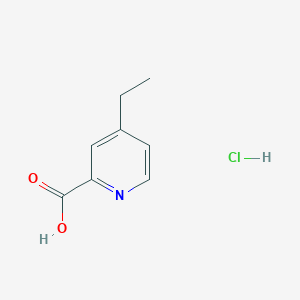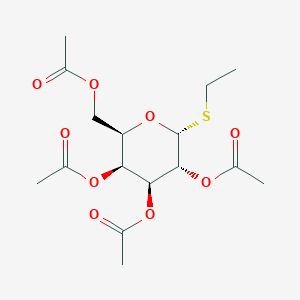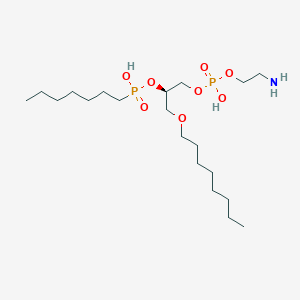![molecular formula C14H26O6 B043794 [4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate CAS No. 119554-98-2](/img/structure/B43794.png)
[4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate, also known as DOET, is a psychoactive drug that belongs to the family of phenethylamines. DOET is a synthetic compound that has been used in scientific research for its potential therapeutic applications. The purpose of
Wirkmechanismus
[4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate acts as a partial agonist at the serotonin 5-HT2A receptor, which leads to the activation of downstream signaling pathways. This activation results in the modulation of neurotransmitter release, which can affect mood, cognition, and perception. [4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate also acts as an agonist at the dopamine D2 receptor, which leads to the activation of the mesolimbic dopamine pathway, which is involved in the regulation of reward.
Biochemische Und Physiologische Effekte
[4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate has been shown to induce a range of biochemical and physiological effects. These effects include changes in heart rate, blood pressure, body temperature, and respiration rate. [4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate has also been shown to induce changes in mood, cognition, and perception. These effects are believed to be mediated by the activation of the serotonin 5-HT2A receptor and the dopamine D2 receptor.
Vorteile Und Einschränkungen Für Laborexperimente
[4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has a well-established synthesis method, and its purity can be verified by various analytical techniques. [4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate also has a high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions.
However, [4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate also has several limitations for lab experiments. It is a psychoactive compound that can induce changes in mood, cognition, and perception, which can confound experimental results. [4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate also has a short half-life, which limits its usefulness for long-term studies. Additionally, [4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate has not been extensively studied in humans, and its safety profile is not well-established.
Zukünftige Richtungen
There are several future directions for the study of [4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate. One potential direction is to investigate its potential therapeutic applications, particularly in the treatment of mood disorders and addiction. Another direction is to study its mechanism of action in more detail, particularly its effects on downstream signaling pathways. Additionally, future studies could focus on developing more selective agonists for the serotonin 5-HT2A receptor and the dopamine D2 receptor, which could have potential therapeutic applications with fewer side effects.
Synthesemethoden
[4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate is synthesized by the reaction of 2-(ethoxymethyl)oxirane with 4,5-diethoxy-2-nitrobenzaldehyde in the presence of sodium borohydride. The resulting intermediate is then hydrolyzed with acetic acid to yield [4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate. The synthesis method is well-established, and the purity of the compound can be verified by various analytical techniques, such as NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
[4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate has been used in scientific research for its potential therapeutic applications. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. [4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate has also been shown to have an agonistic effect on the dopamine D2 receptor, which is involved in the regulation of motor activity and reward.
Eigenschaften
CAS-Nummer |
119554-98-2 |
|---|---|
Produktname |
[4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate |
Molekularformel |
C14H26O6 |
Molekulargewicht |
290.35 g/mol |
IUPAC-Name |
[4,5-diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C14H26O6/c1-5-16-8-11-14(20-10(4)15)13(18-7-3)12(9-19-11)17-6-2/h11-14H,5-9H2,1-4H3 |
InChI-Schlüssel |
HASLUHNTFKIGQN-UHFFFAOYSA-N |
SMILES |
CCOCC1C(C(C(CO1)OCC)OCC)OC(=O)C |
Kanonische SMILES |
CCOCC1C(C(C(CO1)OCC)OCC)OC(=O)C |
Synonyme |
4-AATEG 4-O-acetyl-1,5-anhydro-2,3,6-tri-O-ethyl-D-glucitol 4-O-acetyl-1,5-anhydro-2,3,6-tri-O-ethylglucitol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



